COOEt-spiro[3.3]heptane-CHO

PROTAC Linker Design Conformational Analysis

COOEt-spiro[3.3]heptane-CHO (CAS 2226571-47-5), also known as ethyl 6-formylspiro[3.3]heptane-2-carboxylate, is a bifunctional spirocyclic linker primarily utilized in PROTAC (Proteolysis Targeting Chimera) design. This compound belongs to the spiro[3.3]heptane scaffold class, which functions as a saturated, three-dimensional bioisostere of benzene rings.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
Cat. No. B15543035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOOEt-spiro[3.3]heptane-CHO
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
InChIInChI=1S/C11H16O3/c1-2-14-10(13)9-5-11(6-9)3-8(4-11)7-12/h7-9H,2-6H2,1H3
InChIKeyPIZHQCAVLKXXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

COOEt-spiro[3.3]heptane-CHO: A Dual-Functional PROTAC Linker with Aldehyde and Ester Handles for Targeted Protein Degradation


COOEt-spiro[3.3]heptane-CHO (CAS 2226571-47-5), also known as ethyl 6-formylspiro[3.3]heptane-2-carboxylate, is a bifunctional spirocyclic linker [1] primarily utilized in PROTAC (Proteolysis Targeting Chimera) design . This compound belongs to the spiro[3.3]heptane scaffold class, which functions as a saturated, three-dimensional bioisostere of benzene rings [2]. It provides a rigid, conformationally constrained core with two distinct functional handles: an aldehyde (-CHO) for reductive amination conjugation and an ethyl ester (-COOEt) for hydrolysis/amidation coupling strategies [3]. This orthogonal reactivity profile enables stepwise, controlled assembly of bifunctional degraders.

Why Generic PROTAC Linkers Fail: COOEt-spiro[3.3]heptane-CHO Overcomes PEG Flexibility and Alkyl Chain Limitations


Substituting COOEt-spiro[3.3]heptane-CHO with common PEG-based or simple alkyl chain linkers compromises PROTAC performance due to fundamental physicochemical and conformational differences [1]. While PEG linkers are widely used for their synthetic ease and aqueous solubility, they exhibit high conformational flexibility and risk of hydrophobic collapse, which can impede formation of the precise ternary complex geometry required for efficient ubiquitination [2]. Alkyl linkers, though metabolically stable, lack the structural pre-organization needed to orient the E3 ligase and target protein binding moieties optimally . In contrast, the rigid spiro[3.3]heptane core of COOEt-spiro[3.3]heptane-CHO imposes a defined, three-dimensional exit vector geometry (~60-120° angle between functional handles), enabling more predictable and reproducible ternary complex formation [3]. This rigidity, combined with orthogonal aldehyde and ester functionalities absent in monofunctional or simple bifunctional linkers, directly translates to enhanced degradation efficiency and reduced off-target engagement in PROTAC applications.

Quantitative Comparative Evidence for COOEt-spiro[3.3]heptane-CHO in PROTAC Design and Synthesis


Conformational Rigidity: Spiro[3.3]heptane Core vs. Flexible PEG/alkyl Linkers

The spiro[3.3]heptane scaffold introduces a rigid, non-planar geometry with a fixed dihedral angle of approximately 90° between substituents, a key differentiator from flexible PEG (polyethylene glycol) or alkyl chains. Molecular mechanics calculations indicate that the cyclobutane rings in spiro[3.3]heptane are puckered to a greater extent than in cyclobutane itself, enforcing a well-defined three-dimensional orientation [1]. In contrast, PEG linkers (e.g., -OCH2CH2-) exhibit free rotation and can adopt numerous low-energy conformers, often leading to hydrophobic collapse and non-productive ternary complex geometries [2]. This structural pre-organization directly correlates with improved degradation efficiency in SMARCA2-targeting PROTACs .

PROTAC Linker Design Conformational Analysis

Orthogonal Reactivity: Aldehyde vs. Ester Handles Enable Stepwise PROTAC Assembly

COOEt-spiro[3.3]heptane-CHO contains two distinct functional groups with non-overlapping chemical reactivity: an aldehyde (-CHO) that selectively undergoes reductive amination with primary amines, and an ethyl ester (-COOEt) that can be hydrolyzed to carboxylic acid for amide bond formation or directly aminolyzed [1]. In comparison, simpler spirocyclic linkers such as NH2-spiro[3.3]heptane-methyl formate (CAS 1808253-04-4) possess only an amine and an ester, lacking the orthogonal aldehyde handle . Similarly, CHO-Ph-spiro[3.3]heptane-COOEt (6-(4-methoxyphenyl) derivative) incorporates an extended phenyl ring, increasing molecular weight (272.34 g/mol vs. 196.24 g/mol) and lipophilicity without providing additional orthogonal reactivity [2].

Bioconjugation Reductive Amination Amidation

PROTAC Degradation Efficiency: Spiro[3.3]heptane Linker Enables Sub-100 nM DC50 in SMARCA2 Degraders

The fully assembled PROTAC molecule incorporating the COOEt-spiro[3.3]heptane-CHO linker, designated PROTAC SMARCA2 degrader-6 (compound I-427), demonstrates potent degradation of SMARCA2 protein with a DC50 <100 nM and maximum degradation (Dmax) >90% in A549 lung cancer cells after 24-hour treatment . While direct comparative data with alternative linkers in the same chemotype are not publicly available, class-level inference indicates that spirocyclic linkers generally confer improved degradation efficiency compared to flexible PEG linkers due to reduced conformational entropy and enhanced ternary complex cooperativity [1]. The observed sub-100 nM DC50 is competitive with other SMARCA2 degraders in the literature, including PROTAC SMARCA2 degrader-1 (DC50 <0.1 μM) .

SMARCA2 DC50 PROTAC Targeted Protein Degradation

Storage and Handling Stability: Defined Shelf-Life Parameters vs. Undefined Alternatives

COOEt-spiro[3.3]heptane-CHO is supplied with validated storage and stability parameters: powder form stable for 3 years at -20°C; solutions stable for 1 year at -80°C [1]. In contrast, many generic spirocyclic aldehydes and PROTAC linkers are provided with only general ambient shipping recommendations and lack defined long-term stability data [2]. For example, NH2-spiro[3.3]heptane-methyl formate is recommended for storage at -20°C or -80°C without specified shelf-life durations . The defined stability parameters of COOEt-spiro[3.3]heptane-CHO reduce experimental variability and ensure reproducible conjugation efficiency across long-term research projects.

Compound Stability Storage Shelf-life Quality Control

Optimal Research and Industrial Applications for COOEt-spiro[3.3]heptane-CHO in PROTAC Development


Stepwise PROTAC Assembly via Orthogonal Reductive Amination and Amidation

The aldehyde handle enables selective conjugation to primary amine-containing E3 ligase ligands (e.g., VHL or CRBN ligands) via reductive amination, while the ethyl ester can be subsequently hydrolyzed to a carboxylic acid for amide coupling to a target protein ligand (e.g., SMARCA2 bromodomain binder) [1]. This orthogonal approach minimizes protecting group manipulations and improves overall synthetic yield compared to monofunctional or flexibly linked alternatives .

SMARCA2 Degrader Optimization for Oncology Research

The spiro[3.3]heptane core has been validated in PROTAC SMARCA2 degrader-6, achieving sub-100 nM DC50 in A549 lung cancer cells . Researchers can leverage this linker to explore linker length and composition SAR without altering the binding moieties, enabling rapid optimization of degradation efficiency and selectivity for SMARCA2-overexpressing or SMARCA4-mutant tumor models .

Library Synthesis for Ternary Complex Cooperativity Screening

The rigid, well-defined exit vector geometry (~90°) of the spiro[3.3]heptane core reduces conformational entropy, favoring productive ternary complex formation [2]. This property makes COOEt-spiro[3.3]heptane-CHO an ideal linker for constructing focused PROTAC libraries to systematically probe the relationship between linker rigidity, length, and degradation cooperativity (α-value) [3].

Long-Term PROTAC Development Programs Requiring Defined Stability

With validated storage stability of 3 years at -20°C (powder) and 1 year at -80°C (solution), COOEt-spiro[3.3]heptane-CHO is suited for multi-year drug discovery campaigns and collaborative projects where compound integrity over extended storage is critical [4]. This defined stability reduces the need for repeated synthesis and quality re-testing.

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